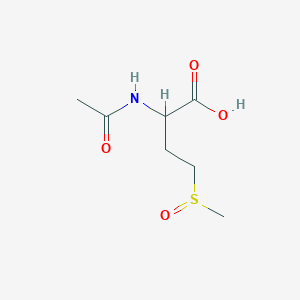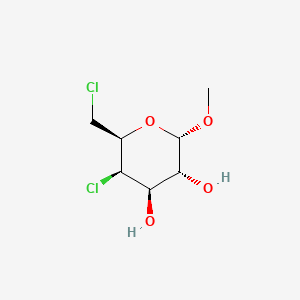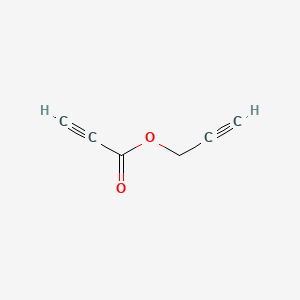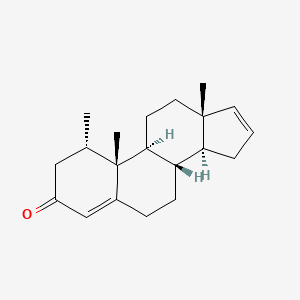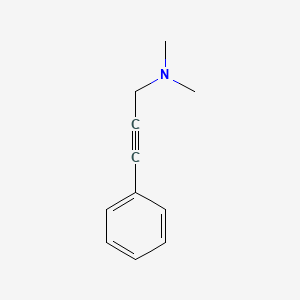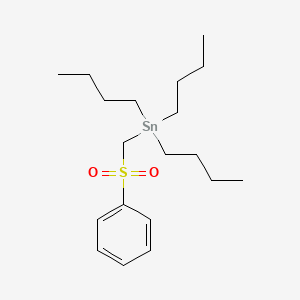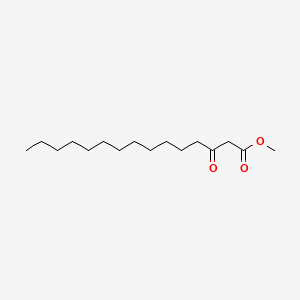
Methyl 3-oxopentadecanoate
Descripción general
Descripción
Methyl 3-oxopentadecanoate is a synthetic compound that is widely used in scientific research. It is a member of the oxo fatty acid family and is commonly referred to as 3-oxo-C15:0. This compound is known for its unique chemical properties, which make it an ideal candidate for various research applications.
Aplicaciones Científicas De Investigación
Photochemistry in the Upper Troposphere
Methyl 3-oxopentadecanoate, as part of the methyl peroxy nitrate family, plays a significant role in atmospheric photochemistry, particularly in the upper troposphere. A study by Nault et al. (2014) highlights the importance of methyl peroxy nitrate in low-temperature photochemistry, which is crucial in atmospheric dynamics and environmental studies. The research discusses the development of measurement methods for these compounds and their implications for understanding upper-tropospheric chemistry (Nault et al., 2014).
Insect Hormone Synthesis
Methyl 3-oxopentadecanoate is also relevant in the biological field, specifically in insect hormone synthesis. Müller et al. (1974) identified a compound, Methyl (2E, 6E) - 10, 11 - epoxy - 3, 7, 11 - trimethyl - 2, 6 - dodecadienoate, synthesized by cockroach corpora allata and released into the culture medium, providing insights into insect hormone synthesis and its applications in entomology and pest control (Müller et al., 1974).
DNA Damage Repair Mechanisms
Another significant application is found in the study of DNA damage repair mechanisms. Trewick et al. (2002) reported that the Escherichia coli AlkB protein, which does not exhibit traditional nuclease, DNA glycosylase, or methyltransferase activities, repairs DNA alkylation damage through a unique oxidative mechanism. This finding enhances our understanding of cellular responses to DNA damage and has potential implications for medical research and cancer therapy (Trewick et al., 2002).
Corrosion Inhibition
In the field of materials science, Chauhan et al. (2020) explored the synthesis and application of novel corrosion inhibitors derived from methyl 11-bromoundecanoate for the protection of carbon steel in acidic environments. This research has implications for industrial applications, particularly in improving the longevity and resilience of metal structures and components (Chauhan et al., 2020).
Chemical Synthesis and Catalysis
The compound is also used in chemical synthesis and catalysis. For example, Nakahata et al. (1982) demonstrated the use of methyl 3-oxoalkanoate in the enantioface-differentiating hydrogenation process to produce methyl (R)-3-hydroxyalkanoate, a compound of interest in stereochemical studies and organic synthesis (Nakahata et al., 1982).
Propiedades
IUPAC Name |
methyl 3-oxopentadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19-2/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDZNJRIILJIAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341781 | |
| Record name | Methyl 3-oxopentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54889-72-4 | |
| Record name | Methyl 3-oxopentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







